12-Demethylmulticaulin
Description
12-Demethylmulticaulin is a nor abietane-type diterpene isolated from Salvia multicaulis Vahl., a plant studied for its bioactive constituents . Structurally, it belongs to the abietane diterpenoid family but is characterized by the absence of a methyl group at the C-12 position, a modification that distinguishes it from other abietanes. This compound was first identified during activity-guided fractionation of S. multicaulis extracts targeting HMG-CoA reductase inhibition, a key enzyme in cholesterol biosynthesis .
Properties
CAS No. |
199986-64-6 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
7,8-dimethyl-2-propan-2-ylphenanthren-3-ol |
InChI |
InChI=1S/C19H20O/c1-11(2)17-9-14-6-8-15-13(4)12(3)5-7-16(15)18(14)10-19(17)20/h5-11,20H,1-4H3 |
InChI Key |
ZMSKUQUFEKLXGK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)O)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Classification and Key Features
12-Demethylmulticaulin is classified as a nor abietane, indicating the loss of a methyl group compared to typical abietane diterpenes. Below is a comparison with structurally related compounds isolated from S. multicaulis:
| Compound Name | Structural Class | Key Structural Features |
|---|---|---|
| This compound | Nor abietane | Demethylation at C-12 |
| 6,7-Dehydroyleanone | Abietane | Double bond at C-6/C-7 |
| Ferruginol | Abietane | Hydroxyl group at C-12 |
| 7-Acetoxyhorminone | Abietane | Acetoxy group at C-7 |
| 12-Hydroxy abieta-hexaene | Abietane | Hydroxyl group at C-12; conjugated double bonds |
| 12-Hydroxy pisiferal | Nor abietane | Hydroxylation at C-12; demethylation |
HMG-CoA Reductase Inhibitory Activity
The inhibitory activity of this compound and related compounds against HMG-CoA reductase was quantified (Table 1). Data from in vitro assays reveal structural modifications significantly impact potency:
Table 1. Inhibitory Activity of S. multicaulis Diterpenes
| Compound Name | % Inhibition at Tested Concentration | IC50 (µg/mL) |
|---|---|---|
| This compound | 35.29 ± 0.05 | Not reported |
| 7-Acetoxyhorminone | 84.15 ± 0.10 | 63.6 ± 1.21 |
| Ferruginol | 18.11 ± 0.10 | Not reported |
| 12-Hydroxy abieta-hexaene | 2.26 ± 0.21 | Not reported |
| Horminone–7-acetoxyhorminone mixture | 76.26 ± 0.14 | 52.3 ± 0.78 |
Key Findings:
- This compound exhibits moderate inhibition (35.29%) but is less potent than 7-acetoxyhorminone (84.15%), the most active compound in the study.
- The acetoxy group at C-7 in 7-acetoxyhorminone enhances activity compared to non-acetylated analogs, suggesting esterification improves enzyme binding .
- Demethylation at C-12 (as in this compound) confers higher activity than hydroxylation at the same position (12-Hydroxy abieta-hexaene: 2.26% inhibition), indicating methyl group removal may optimize steric interactions with the enzyme .
Pharmacological Context and Structural Insights
- Nor abietanes vs.
- Synergistic Effects: Compounds like the horminone–7-acetoxyhorminone mixture (76.26% inhibition) suggest combined structural features (e.g., hydroxyl and acetoxy groups) may enhance activity .
- Comparative Bioactivity: While this compound is less active than 7-acetoxyhorminone, its moderate inhibition highlights its role as a secondary bioactive component in S. multicaulis extracts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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